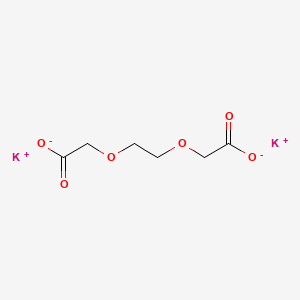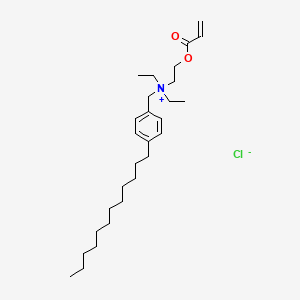
Dipotassium 2,2'-(ethylenebis(oxy))bisacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate: is a chemical compound with the molecular formula C6H8K2O6. It is a dipotassium salt of 2,2’-(ethylenebis(oxy))bisacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of 2,2’-(ethylenebis(oxy))bisacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its dipotassium salt .
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials .
Mechanism of Action
The mechanism of action of dipotassium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dipotassium 2,2’-(ethylenebis(oxy))bisacetate include:
- Dipotassium 2,2’-(ethylenebis(oxy))bispropionate
- Dipotassium 2,2’-(ethylenebis(oxy))bisbutyrate
- Dipotassium 2,2’-(ethylenebis(oxy))bisvalerate .
Uniqueness
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
41999-73-9 |
|---|---|
Molecular Formula |
C6H8K2O6 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
dipotassium;2-[2-(carboxylatomethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H10O6.2K/c7-5(8)3-11-1-2-12-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
UTIYWVMEBZJSEU-UHFFFAOYSA-L |
Canonical SMILES |
C(COCC(=O)[O-])OCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















